(1-methyl-4-nitro-1H-imidazol-2-yl)methanol
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Overview
Description
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position, a nitro group at the fourth position, and a hydroxymethyl group at the second position of the imidazole ring. It has a molecular formula of C5H7N3O3 and a molecular weight of 157.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-nitro-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-hydroxymethylimidazole with methanol, followed by nitration to introduce the nitro group at the fourth position . Another method includes the reduction of 1-methyl-4-carboxyimidazole using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reactions are carefully controlled to prevent over-reduction or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (1-methyl-4-nitro-1H-imidazol-2-yl)carboxylic acid.
Reduction: (1-methyl-4-amino-1H-imidazol-2-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methyl-4-nitro-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial effects. The hydroxymethyl group allows for further functionalization, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antiprotozoal and antibacterial agent.
Ornidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
(1-methyl-4-nitro-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the second position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(1-methyl-4-nitroimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(8(10)11)6-5(7)3-9/h2,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTMJZIYJRPDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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